molecular formula C11H10N2O5 B1361296 (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid

(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid

Cat. No.: B1361296
M. Wt: 250.21 g/mol
InChI Key: VGTIHPBDEOOTNO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes a nitro group, an amino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a methyl-substituted aromatic compound, followed by amination and subsequent coupling with a butenoic acid derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and amino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted aromatic amines and butenoic acid derivatives. Examples include:

Uniqueness

What sets (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

(E)-4-(2-methyl-3-nitroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O5/c1-7-8(3-2-4-9(7)13(17)18)12-10(14)5-6-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b6-5+

InChI Key

VGTIHPBDEOOTNO-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O

Origin of Product

United States

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